![molecular formula C32H36N2O B14231163 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol CAS No. 587022-60-4](/img/structure/B14231163.png)
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural properties, which include a fluorenylidene group and piperidinylmethyl substituents attached to a phenolic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under acidic conditions to form the fluorenylidene intermediate.
Introduction of Piperidinylmethyl Groups: The fluorenylidene intermediate is then reacted with piperidine and formaldehyde in the presence of a base to introduce the piperidinylmethyl groups.
Phenolic Core Formation: The final step involves the coupling of the fluorenylidene-piperidinylmethyl intermediate with a phenol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The fluorenylidene group can be reduced to form fluorenyl derivatives.
Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in bio-imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the fluorenylidene and piperidinylmethyl groups contribute to its structural stability and reactivity. These interactions can modulate various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Similar structure with thiophene substituents.
4,4′-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Similar structure with methylphenol substituents.
Uniqueness
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is unique due to its combination of fluorenylidene and piperidinylmethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
587022-60-4 |
|---|---|
Molekularformel |
C32H36N2O |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
4-(fluoren-9-ylidenemethyl)-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C32H36N2O/c35-32-25(22-33-15-7-1-8-16-33)19-24(20-26(32)23-34-17-9-2-10-18-34)21-31-29-13-5-3-11-27(29)28-12-4-6-14-30(28)31/h3-6,11-14,19-21,35H,1-2,7-10,15-18,22-23H2 |
InChI-Schlüssel |
JKDXXMRTTAFBDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)

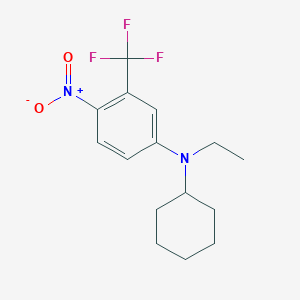
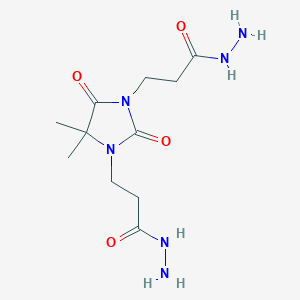
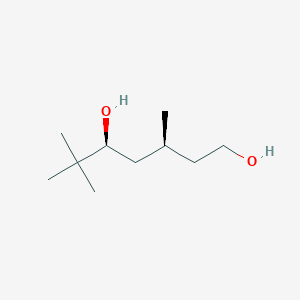
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
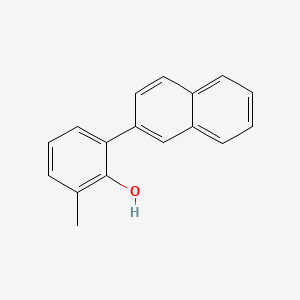

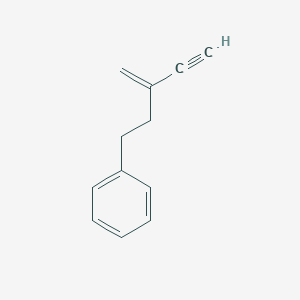
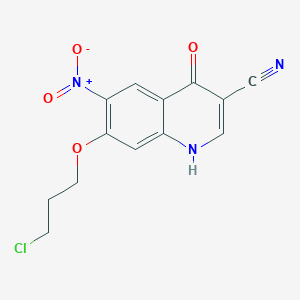

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
